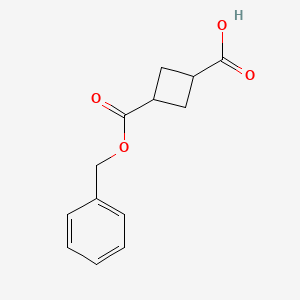

(trans)-3-(Benzyloxycarbonyl)cyclobutanecarboxylic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

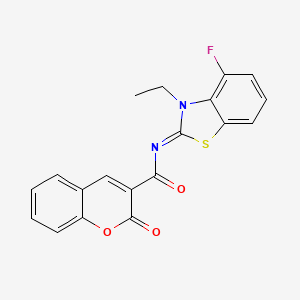

“(trans)-3-(Benzyloxycarbonyl)cyclobutanecarboxylic acid” is a chemical compound that is part of the Thermo Scientific Chemicals product portfolio . It is also known as “trans-2-benzyloxycarbonylaminocyclobutanecarboxylic acid” and has the molecular formula C13H15NO4 .

Synthesis Analysis

The synthesis of cyclobutanecarboxylic acid, a related compound, can be achieved via several methods, often involving the formation of the cyclobutane ring in a later step due to its high ring strain. One common method involves the intramolecular cyclization of 1,4-dibromobutane with a base to form cyclobutane, followed by the addition of a carboxyl group through oxidation .Molecular Structure Analysis

The molecular structure of “(trans)-3-(Benzyloxycarbonyl)cyclobutanecarboxylic acid” is represented by the SMILES notationOC(=O)C1CCC1NC(=O)OCC1=CC=CC=C1 . The unique four-membered ring of cyclobutanecarboxylic acid brings about several intriguing chemical properties . Chemical Reactions Analysis

The chemical reactivity of cyclobutanecarboxylic acid chiefly involves the carboxyl group. It behaves like other carboxylic acids by participating in typical reactions such as acid-base neutralization, esterification, and amide formation .Physical And Chemical Properties Analysis

“(trans)-3-(Benzyloxycarbonyl)cyclobutanecarboxylic acid” has a molecular weight of 249.27 g/mol . Cyclobutanecarboxylic acid, a related compound, is a colorless solid under standard conditions. It has a molar mass of 100.12 g/mol, a high melting point due to the strong intermolecular forces from its carboxyl group, and a characteristic sharp odor .Wissenschaftliche Forschungsanwendungen

Diagnostic Imaging Applications

Phase IIa Clinical Trial of Trans-1-Amino-3-18F-Fluoro-Cyclobutane Carboxylic Acid in Metastatic Prostate Cancer A phase IIa clinical trial of trans-1-amino-3-18F-fluoro-cyclobutane carboxylic acid (anti-18F-FACBC), a synthetic amino acid analog for PET imaging, demonstrated its safety in patients with prostate cancer and its potential to delineate primary prostate lesions and metastatic lesions. The trial showed that anti-18F-FACBC PET could be a promising tool for diagnosing and monitoring metastatic prostate cancer, highlighting the clinical application of cyclobutane carboxylic acid derivatives in diagnostic imaging (Inoue et al., 2014).

Biomarkers for Environmental and Occupational Exposure

Benzene Exposure Biomarkers Research into trans,trans-Muconic acid, a minor benzene metabolite, has shown its potential as a biological indicator for benzene exposure. Studies have evaluated its use for detecting and quantifying occupational exposures to benzene, especially at individual levels. The sensitivity and specificity of trans,trans-Muconic acid make it a reliable biomarker for assessing benzene exposure down to ppm levels, providing a tool for occupational health monitoring and environmental exposure assessment (Ducos et al., 1992).

Safety And Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

3-phenylmethoxycarbonylcyclobutane-1-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14O4/c14-12(15)10-6-11(7-10)13(16)17-8-9-4-2-1-3-5-9/h1-5,10-11H,6-8H2,(H,14,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LOLMPSNXYJYMDY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CC1C(=O)OCC2=CC=CC=C2)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(trans)-3-(Benzyloxycarbonyl)cyclobutanecarboxylic acid | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![8-(3-((4-fluorophenyl)amino)propyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2881793.png)

![(2E)-2-[2-(4-chlorophenyl)hydrazin-1-ylidene]-3-oxo-3-(pyridin-4-yl)propanal](/img/structure/B2881794.png)

![2-{[6-(acetylamino)-3-pyridinyl]sulfanyl}-N-(4-methoxyphenyl)nicotinamide](/img/structure/B2881795.png)

![6,7-Dimethyl-3-[2-[4-(5-methylpyrimidin-2-yl)oxypiperidin-1-yl]-2-oxoethyl]-2,3-dihydro-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B2881803.png)

![N'-(3-Chloro-4-fluorophenyl)-N-[[4-(furan-3-yl)thiophen-2-yl]methyl]oxamide](/img/structure/B2881806.png)

![N1-benzyl-N2-(2-(4-chlorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)oxalamide](/img/structure/B2881808.png)